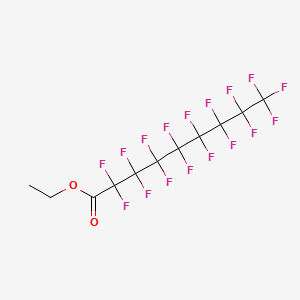
Ethyl Perfluorononanoate
概要
説明
Ethyl perfluorononanoate is a compound that is part of a broader class of perfluorinated chemicals, which are characterized by the presence of fluorine atoms attached to an alkyl chain. These compounds are of significant interest due to their unique properties, such as high thermal stability and hydrophobicity, which make them useful in various industrial applications. Although the provided papers do not directly discuss ethyl perfluorononanoate, they do provide insights into the synthesis, characterization, and properties of related perfluorinated compounds and their interactions with other substances.
Synthesis Analysis
The synthesis of perfluorinated compounds often involves the use of versatile intermediates. For example, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a precursor for a range of trifluoromethyl heterocycles, which can be synthesized using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions . Similarly, ethyl 2,4-dimethoxy-6-perfluoroalkylbenzoates are synthesized from acyclic precursors through a reaction involving the addition of ethyl 3-methoxy-4-(triphenylphosphoranylidene)but-2-enoate with methyl 2-perfluoroalkynoates, followed by intramolecular elimination . These methods highlight the synthetic routes that could potentially be applied to the synthesis of ethyl perfluorononanoate.
Molecular Structure Analysis
The molecular structure of perfluorinated compounds is confirmed using various spectroscopic techniques. In the case of ethyl 2,4-dimethoxy-6-perfluoroalkylbenzoates, the structure was confirmed by IR, ^1H, ^13C, 2D C-H cosy NMR, and mass spectra, along with elemental analyses . These techniques are essential for determining the molecular structure and confirming the successful synthesis of perfluorinated compounds, including ethyl perfluorononanoate.
Chemical Reactions Analysis
Perfluorinated compounds can undergo various chemical reactions. For instance, the synthesis of p-perfluoro{1-[2-(2-fluorosulfonyl-ethoxy)propoxy]}ethylated poly(α-methyl styrene) involves an electron transfer reaction followed by hydrolysis and acidification to convert the modified polymer into its sulfonic form . Ethanolysis of perfluoro-(2-methyl-2H-azirine) results in the formation of ethyl 2-ethoxy-3,3,3-trifluoro-2-hydroxy- and 3,3,3-trifluoro-2,2-dihydroxy-propionate . These reactions demonstrate the reactivity of perfluorinated compounds and provide a basis for understanding the chemical behavior of ethyl perfluorononanoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluorinated compounds are influenced by their molecular structure. For example, the interaction between lithium perfluorononanoate and poly(ethylene glycol) oligomers in water was studied using isothermal titration calorimetry, density, viscosity, and conductivity measurements . The study found that the surfactant aggregates on the PEG chain in a manner consistent with the necklace model, indicating a conformational change of the polymer. Direct fluorination of hexafluoroacetone-ethylene copolymer leads to the synthesis of branched perfluoropolyethers with unique physical properties . These findings are relevant to understanding the behavior of ethyl perfluorononanoate in different environments and its potential applications.
科学的研究の応用
Environmental Contamination and Human Exposure
Perfluorinated compounds, including Ethyl Perfluorononanoate (PFNA), are widely used in various products and processes due to their unique properties. A study by Fromme et al. (2017) highlights their presence in human plasma samples, indicating widespread human exposure. This research underscores the environmental contamination and bioaccumulation of such compounds, including PFNA, in human populations living near industrial facilities (Fromme, Wöckner, Roscher, & Völkel, 2017).
Urban Watershed Contamination
Nguyen, Reinhard, and Karina (2011) investigated the occurrence of perfluorochemicals (PFCs) in an urban watershed in Singapore. The study detected various PFCs, including PFNA, in surface waters, indicating their ubiquitous presence and potential impact on aquatic environments (Nguyen, Reinhard, & Gin Yew-Hoong Karina, 2011).
National Health and Nutrition Examination
Calafat et al. (2007) conducted a study that measured concentrations of polyfluoroalkyl compounds (PFCs), including PFNA, in a representative U.S. population. This research provides critical data on the extent of human exposure to these chemicals across different demographic groups (Calafat, Kuklenyik, Reidy, Caudill, Tully, & Needham, 2007).
Global Distribution in Human Blood
Kannan et al. (2004) conducted a study on the global distribution of perfluorochemicals in human blood, including PFNA. Their findings reveal the widespread presence of these compounds in human populations around the world, indicating global exposure and the need for further investigation into their sources and pathways (Kannan, Corsolini, Falandysz, Fillmann, Kumar, Loganathan, Mohd, Olivero, van Wouwe, Yang, & Kenneth M Aldoust, 2004).
Safety And Hazards
Ethyl Perfluorononanoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
将来の方向性
Perfluorinated compounds (PFCs) like Ethyl Perfluorononanoate have been the subject of increasing research, particularly in the fields of environmental sciences and toxicology . A new generation of fluorinated chemicals has already emerged in commerce, with little information regarding their environmental fate and distribution as well as potential health effects . This suggests that future research will likely focus on these areas.
特性
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F17O2/c1-2-30-3(29)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLDSHOYANTUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F17O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184456 | |
| Record name | Ethyl perfluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Perfluorononanoate | |
CAS RN |
30377-52-7 | |
| Record name | Ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30377-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl perfluorononanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030377527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl perfluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl perfluorononan-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl perfluorononanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SH42J49JW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B1295159.png)




